molecular formula C13H18N2O B3275498 5-Methoxy-2-methylgramine CAS No. 6260-96-4

5-Methoxy-2-methylgramine

Cat. No.: B3275498
CAS No.: 6260-96-4
M. Wt: 218.29 g/mol
InChI Key: PKGMHNFUSKQQBS-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylgramine is a substituted gramine derivative, structurally characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the indole ring.

Properties

IUPAC Name

1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-12(8-15(2)3)11-7-10(16-4)5-6-13(11)14-9/h5-7,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMHNFUSKQQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylgramine involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various enzymes and receptors in biological systems. For example, it inhibits the chlorinating activity of myeloperoxidase by binding to the enzyme and preventing its normal function . This interaction can modulate the immune response and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on methoxy- and methyl-substituted compounds, including gramine derivatives, tryptamines, and aniline analogs, to highlight structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties Storage Conditions Toxicity/Applications Reference ID
6-Methoxygramine C₁₂H₁₆N₂O 204.26 6-OCH₃ >99% purity; solid Below -20°C Research reagent
5-Methoxy Tryptamine (HCl) C₁₁H₁₄N₂O·HCl 226.7 5-OCH₃ (tryptamine) Crystalline solid; ≥98% purity -20°C Analytical standard for research
2-Methoxy-5-methylaniline C₈H₁₁NO 137.18 2-OCH₃, 5-CH₃ Melting point: -53°C; carcinogen (Cat 2) Not specified Industrial intermediate; regulated
2-(3-Methoxyphenyl)ethylamine C₉H₁₃NO 151.21 3-OCH₃ (phenethylamine) Liquid; purity varies Not specified Synthetic precursor

Structural Isomerism and Functional Implications

  • 6-Methoxygramine vs. 5-Methoxy-2-methylgramine: The positional isomerism of the methoxy group (5- vs. 6-position) and the presence of a 2-methyl group in the latter may influence receptor binding affinity and metabolic stability. Gramine derivatives are known for interactions with serotonin receptors, where substituent positioning can alter selectivity .
  • 5-Methoxy Tryptamine: Unlike gramine derivatives, this compound lacks the dimethylaminomethyl side chain but shares the 5-methoxyindole core.

Physicochemical and Stability Considerations

  • 6-Methoxygramine requires stringent storage (<-20°C) to maintain stability, likely due to sensitivity to thermal degradation or oxidation. In contrast, 2-Methoxy-5-methylaniline is a low-melting solid with carcinogenic properties, emphasizing the role of the aniline backbone in toxicity .
  • 5-Methoxy Tryptamine (HCl) has a higher molecular weight (226.7 vs. ~204 for gramine derivatives) due to the hydrochloride salt form, enhancing solubility for analytical applications .

Toxicity and Regulatory Status

  • 2-Methoxy-5-methylaniline is classified as a Category 2 carcinogen (DFG 2004), highlighting risks associated with aromatic amines.

Research and Application Context

  • Gramine Derivatives : Used in receptor-binding assays and as synthetic intermediates. The methyl and methoxy groups may enhance lipophilicity, affecting blood-brain barrier penetration .
  • Tryptamine Analogs: Serve as tools for studying serotonin receptors and monoamine transporters. The absence of a methyl group in tryptamines compared to 5-Methoxy-2-methylgramine may reduce steric hindrance in target interactions .
  • Aniline Derivatives : Primarily industrial intermediates; their toxicity profiles limit biomedical applications .

Biological Activity

5-Methoxy-2-methylgramine, an indole derivative, has garnered attention in scientific research due to its unique biological activities and potential applications in pharmacology and toxicology. This compound is structurally related to other psychoactive substances and exhibits a range of effects that warrant detailed exploration.

Basic Information

PropertyValue
IUPAC Name 1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS Number 6260-96-4

5-Methoxy-2-methylgramine is synthesized through various chemical reactions, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The compound undergoes several chemical transformations, including oxidation and reduction reactions, which are crucial for its biological activity.

The biological activity of 5-Methoxy-2-methylgramine is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Notably, it inhibits the chlorinating activity of myeloperoxidase by binding to the enzyme, thereby preventing its normal function. This mechanism suggests potential implications in inflammatory processes where myeloperoxidase plays a significant role.

Pharmacokinetics and Toxicology

Recent studies have evaluated the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of related compounds such as 5-methoxy-2-aminoindane (MEAI), which shares structural similarities with 5-Methoxy-2-methylgramine. MEAI has demonstrated a favorable safety profile in animal models, exhibiting low toxicity at certain dosages .

Key Findings from Toxicological Studies

  • Acute Toxicity : In studies involving Sprague Dawley rats, MEAI was administered at doses of 10 mg/kg and 30 mg/kg without significant adverse effects, indicating a promising safety profile for further development .
  • Pharmacokinetic Parameters : MEAI demonstrated extensive total clearance (2.8 L/h/kg) and a short plasma half-life (0.5-0.7 h), with low oral bioavailability (25%) at a dose of 10 mg/kg .
  • Metabolite Analysis : Two metabolites were identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. The levels of these metabolites were significantly lower than that of the parent compound, suggesting that they contribute minimally to the pharmacological effects observed .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionToxicity Profile
5-Methoxy-2-methylgramine Inhibits myeloperoxidase activityLimited data; requires further study
5-Methoxy-2-aminoindane (MEAI) Exhibits euphoric effects; reduces alcohol consumptionLow toxicity at specified doses
Gramine Acts on serotonin receptorsModerate toxicity reported

Case Study: MEAI as a Binge Mitigating Agent

A study reported that MEAI could potentially reduce binge drinking behavior due to its euphoric effects resembling those of alcohol while simultaneously decreasing the desire for further alcohol consumption . This suggests that derivatives like 5-Methoxy-2-methylgramine may also hold promise in treating alcohol use disorders.

Implications for Future Research

The biological activities of 5-Methoxy-2-methylgramine highlight its potential in therapeutic applications, particularly in areas related to mood regulation and inflammation control. Continued research is essential to elucidate its full pharmacological profile and therapeutic viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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